1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired piperazine derivative with high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: A similar compound with a trifluoromethyl-substituted pyridine ring but lacking the cyclopropanecarbonyl group.
4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives: Compounds with similar piperazine and pyridine structures but different substituents.
Uniqueness
1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanecarbonyl group and the trifluoromethyl-substituted pyridine ring
Properties
Molecular Formula |
C14H16F3N3O |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
cyclopropyl-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)11-3-4-18-12(9-11)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
QDHNODHJMLKRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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